molecular formula C10H9BrF2O3 B1388211 Ethyl 5-bromo-2-(difluoromethoxy)benzoate CAS No. 773135-60-7

Ethyl 5-bromo-2-(difluoromethoxy)benzoate

Cat. No. B1388211
CAS RN: 773135-60-7
M. Wt: 295.08 g/mol
InChI Key: GYEPBYRBWCGUSS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(difluoromethoxy)benzoate is a chemical compound . It has a complex structure and offers diverse applications, making it a valuable material in various scientific fields.


Molecular Structure Analysis

The molecular formula of Ethyl 5-bromo-2-(difluoromethoxy)benzoate is C10H9BrF2O3 . The molecular weight is 295.08 .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2-(difluoromethoxy)benzoate has a density of 1.6±0.1 g/cm3, a boiling point of 279.1±40.0 °C at 760 mmHg, and a flash point of 122.6±27.3 °C . It has a molar refractivity of 50.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 168.4±3.0 cm3 .

Scientific Research Applications

Pharmaceutical Research

Ethyl 5-bromo-2-(difluoromethoxy)benzoate: is utilized in pharmaceutical research as a precursor for the synthesis of various biologically active molecules. Its unique structure allows for the introduction of fluorine atoms into medicinal compounds, which can significantly alter their pharmacokinetic and pharmacodynamic properties .

Material Science

In material science, this compound serves as a building block for creating advanced materials. Its ability to introduce bromine and fluorine atoms is particularly valuable in the development of polymers and coatings with enhanced thermal stability and chemical resistance .

Chemical Synthesis

This chemical plays a crucial role in organic synthesis, particularly in the construction of complex molecules. It is often used in cross-coupling reactions, where the bromine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds .

Chromatography

Ethyl 5-bromo-2-(difluoromethoxy)benzoate: can be used as a standard or reference compound in chromatographic analysis due to its distinct retention characteristics. It helps in the calibration of chromatographic systems for accurate analysis of similar compounds .

Analytical Chemistry

In analytical chemistry, this compound is employed for method development and validation. Its unique structure makes it suitable for testing the specificity and selectivity of analytical methods, especially in high-performance liquid chromatography (HPLC) .

Life Science Research

The compound finds applications in life science research, where it is used to study cell signaling pathways and enzyme reactions. The introduction of fluorine atoms can create analogs of biological molecules, aiding in the investigation of their function and interaction within biological systems .

Safety and Hazards

Ethyl 5-bromo-2-(difluoromethoxy)benzoate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

ethyl 5-bromo-2-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-2-15-9(14)7-5-6(11)3-4-8(7)16-10(12)13/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEPBYRBWCGUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661127
Record name Ethyl 5-bromo-2-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773135-60-7
Record name Ethyl 5-bromo-2-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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